molecular formula C5H7F3O B14467819 1,1,1-Trifluoropent-3-en-2-ol CAS No. 66068-00-6

1,1,1-Trifluoropent-3-en-2-ol

Cat. No.: B14467819
CAS No.: 66068-00-6
M. Wt: 140.10 g/mol
InChI Key: DMELIRRZFWKOMA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropent-3-en-2-ol is an organic compound with the molecular formula C5H7F3O It is characterized by the presence of three fluorine atoms attached to the first carbon atom and a hydroxyl group attached to the second carbon atom in a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoropent-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodopropane with an appropriate alkene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropent-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,1,1-trifluoropentan-3-one.

    Reduction: Formation of 1,1,1-trifluoropentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoropent-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoropent-3-en-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to increased bioactivity. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoropentane: Similar structure but lacks the hydroxyl group and double bond.

    1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a phenyl group and a similar trifluoromethyl group.

Uniqueness

1,1,1-Trifluoropent-3-en-2-ol is unique due to the combination of a trifluoromethyl group, a hydroxyl group, and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

66068-00-6

Molecular Formula

C5H7F3O

Molecular Weight

140.10 g/mol

IUPAC Name

1,1,1-trifluoropent-3-en-2-ol

InChI

InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-4,9H,1H3

InChI Key

DMELIRRZFWKOMA-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(F)(F)F)O

Origin of Product

United States

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